molecular formula C11H14O2 B1665111 4-(4-Methoxyphenyl)-2-butanone CAS No. 104-20-1

4-(4-Methoxyphenyl)-2-butanone

Cat. No. B1665111
CAS RN: 104-20-1
M. Wt: 178.23 g/mol
InChI Key: PCBSXBYCASFXTM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-butanone, also known as 4-Methoxyphenylacetone, is a chemical compound used in laboratory settings . It is also known by its synonyms 1-(p-Methoxyphenyl)-2-propanone and 4-Methoxybenzyl methyl ketone .


Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-2-butanone can be achieved by boiling α- or β-anetholglycol with a 2% solution of sulfuric acid, or from 1-(p-methoxyphenyl)-propan-1,2-ol by treatment with diluted sulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)-2-butanone has been studied using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors were predicted .


Chemical Reactions Analysis

4-(4-Methoxyphenyl)-2-butanone has been used in biocatalytic reactions. For instance, Saccharomyces uvarum was tested for the asymmetric bioreduction of 4-methoxy acetophenone, a related compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenyl)-2-butanone have been analyzed using DFT and TD-DFT/B3LYP/6-311++G (d,p) methods . The results include optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis .

Scientific Research Applications

  • Graphene Quantum Dots Surface Modification

    • Application Summary : 4-Methoxyphenyl (MP) group is grafted onto graphene quantum dots (GQDs) surface via a diazonium chemistry method . This chemical modification changes the surface state of GQDs, which exhibit multicolor photoluminescence (PL) after modification .
    • Methods of Application : The average diameter of GQDs was decreased from 3.3 to 2.5 nm, and their PL was blue-shifted 40 nm relative to raw GQDs .
    • Results : The result is similar to that of GQDs modified with phenyl (P), 4-carboxyphenyl (CP), 5-sulfonaphthyl (SN) and 4-sulfophenyl (SP), which are aryl groups without substituent and with electron withdrawing substituent .
  • Preparation of Semiconductors, Nanosheets, and Nanocrystals

    • Application Summary : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .
  • Synthesis of Quinolines

    • Application Summary : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these syntheses were not specified in the source .
  • Synthesis of New Naphthopyrans

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the synthesis of new naphthopyrans . These naphthopyrans displayed faster color fading rate and larger fluorescence quantum yield .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The naphthopyrans showed excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
  • Fragrance and Flavorant

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used as a fragrance and flavorant .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Hole Transporting Materials for Perovskite Solar Cell Applications

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Photo Catalytic Oxidation

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Ultraviolet Filters for Cosmetic Applications

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used as an ultraviolet filter in cosmetic applications .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these applications were not specified in the source .
  • Preparation of Benzenebutanoic Acid

    • Application Summary : 4-(4-Methoxyphenyl)-2-butanone is used in the preparation of Benzenebutanoic acid .
    • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these preparations were not specified in the source .

Future Directions

Future research on 4-(4-Methoxyphenyl)-2-butanone could involve further investigation of its mechanism of action to identify specific targets for drug development. Additionally, more studies could be conducted to explore its potential uses in various fields, such as in the synthesis of bioactive compounds .

properties

IUPAC Name

4-(4-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBSXBYCASFXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047166
Record name 4-(4-Methoxyphenyl)-2-butanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless oily liquid with a sweet, fruity-floral odour
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(p-Methoxyphenyl)-2-butanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/784/
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Boiling Point

152.00 to 153.00 °C. @ 15.00 mm Hg
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, insoluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Record name 4-(p-Methoxyphenyl)-2-butanone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.041-1.050
Record name 4-(p-Methoxyphenyl)-2-butanone
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Product Name

4-(4-Methoxyphenyl)-2-butanone

CAS RN

104-20-1
Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name Anisylacetone
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Record name 2-Butanone, 4-(4-methoxyphenyl)-
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Record name 4-(4-Methoxyphenyl)-2-butanone
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Record name 4-(4-methoxyphenyl)butan-2-one
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Record name ANISYLACETONE
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Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

9 - 10 °C
Record name 4-(4-Methoxyphenyl)-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033597
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
M Viviano, TN Glasnov, B Reichart… - … Process Research & …, 2011 - ACS Publications
Three different continuous flow strategies for the generation of important 4-aryl-2-butanone derivatives including the anti-inflammatory drug nabumetone [4-(6-methoxy-2-naphthalenyl)-…
Number of citations: 89 pubs.acs.org
MJ Chan - 2021 - eprints.tarc.edu.my
Schiff base is a compound which are characterized by the C=N, azomethine functional group. To obtain a azomethine functional group of Schiff base, condensation reaction between a …
Number of citations: 0 eprints.tarc.edu.my
MJ Climent, A Corma, S Iborra, M Mifsud, A Velty - Green Chemistry, 2010 - pubs.rsc.org
The synthesis of a series of fine chemicals (4-(4-methoxyphenyl)-2-butanone, 4-(6,6-dimethylbicyclo[3,1,1]hept-2-en-2-yl)-2-butanone, and 2-cyclopentylcylopentanone) has been …
Number of citations: 63 pubs.rsc.org
K Nakamichi, T Shibatani, Y Yamamoto… - Applied microbiology and …, 1990 - Springer
Asymmetric amination of 4-methoxyphenylacetone and its related compounds by microorganisms was investigated. Among 630 type culture strains, 4-methoxyphenylacetone-aminating …
Number of citations: 17 link.springer.com
T Sato, K Nakamichi, T Shibatani… - Annals of the New …, 1990 - Wiley Online Library
FIGURE 1. Isolation of PMA hydrochloride. optimum pH for asymmetric amination was about pH 7.0. On the basis of these results, subsequent experiments were carried out using L-…
Number of citations: 4 nyaspubs.onlinelibrary.wiley.com
AJ Krubsack, R Sehgal, WA Loong… - The Journal of Organic …, 1975 - ACS Publications
To distinguish between a mechanism in which thionyl chloride oxidizes a methylene group from one in which thionyl chlorides oxidizes a methyl group while converting monosubstituted …
Number of citations: 24 pubs.acs.org
JM Carceller, KS Arias, MJ Climent… - National Science …, 2022 - academic.oup.com
Amino transaminases (ATAs) have been supported on a 2D ITQ-2 zeolite through electrostatic interactions, resulting in a highly stable active biocatalyst to obtain a variety of valuable …
Number of citations: 3 academic.oup.com
Musa, KI Ziegelmann-Fjeld, C Vieille… - The Journal of …, 2007 - ACS Publications
An enantioselective asymmetric reduction of phenyl ring-containing prochiral ketones to yield the corresponding optically active secondary alcohols was achieved with W110A …
Number of citations: 122 pubs.acs.org
KH Jung, KJ Lee - Asian Journal of Beauty and Cosmetology, 2022 - e-ajbc.org
Purpose: The objective of this study was to evaluate the quality of five different types of agarwood from Vietnam and 4 other areas and analyze the volatile chemical components by gas …
Number of citations: 1 www.e-ajbc.org
M Pallavicini, D Pezzetta, G Rossoni… - …, 2001 - thieme-connect.com
The seven O-methylated analogs of dobutamine ((±)-4-[2-[[3-(p-hydroxyphenyl)1-methylpropyl]amino]ethyl]pyrocatechol, CAS 34368-04-2), a trihydroxy secondary amine, can be …
Number of citations: 1 www.thieme-connect.com

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